molecular formula C15H22ClN3O2 B1401025 Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1361118-66-2

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1401025
CAS No.: 1361118-66-2
M. Wt: 311.81 g/mol
InChI Key: WHNSUCDCHCPAPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a pyrimidinyl group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidin-4-yl with piperidine in the presence of a suitable carboxylating agent. The reaction conditions may vary, but common methods include using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is utilized in the study of enzyme inhibitors and receptor ligands.

Industry: In the chemical industry, it serves as an intermediate in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate

  • Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

  • Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique in its specific substitution pattern on the pyrimidinyl ring and the presence of the tert-butyl ester group, which influences its reactivity and biological activity compared to similar compounds.

Biological Activity

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, with the molecular formula C15H22ClN3O2 and CAS number 1361118-66-2, is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This compound features a piperidine ring connected to a pyrimidine moiety, which contributes to its biological activity. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrimidine Ring : A nucleophilic substitution reaction incorporates the pyrimidine derivative into the piperidine intermediate.
  • Attachment of the Tert-butyl Ester Group : Final esterification occurs using tert-butyl chloroformate under basic conditions.

These methods can be optimized for industrial production, utilizing continuous flow reactors and automated synthesis techniques to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to various pharmacological effects .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable antimicrobial and anticancer activities:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of pyrimidine compounds can possess significant antibacterial properties. The presence of the chloro group in the pyrimidine ring enhances these effects, potentially making it a candidate for further development in treating bacterial infections .
  • Anticancer Activity : The compound has been investigated for its potential against various cancer cell lines. For instance, derivatives similar to tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine have shown cytotoxic effects against leukemia and breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine:

  • Antiviral Activity : Research has demonstrated that certain derivatives exhibit antiviral properties against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). These studies utilized both in vitro and in vivo models to assess efficacy .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. IC50 values comparable to known anti-inflammatory drugs like celecoxib suggest potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityModel/SystemIC50 ValuesReference
AntimicrobialVarious bacteriaVaries by strain
Anticancer (Leukemia)CEM-13 cell line10 µM
Anticancer (Breast Cancer)MCF-7 cell line0.65 µM
Anti-inflammatoryCOX inhibition0.04 µmol

Properties

IUPAC Name

tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-10-17-12(9-13(16)18-10)11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSUCDCHCPAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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